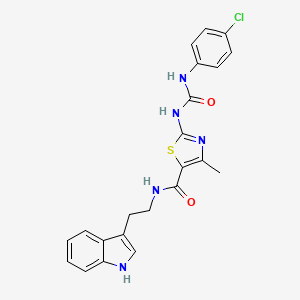

N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide

Description

N-(2-(1H-Indol-3-yl)ethyl)-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide is a thiazole-carboxamide derivative with a unique structural framework combining an indole moiety, a 4-chlorophenylurea group, and a methyl-substituted thiazole ring. This compound is hypothesized to exhibit biological activity due to its structural resemblance to antiviral and anti-inflammatory agents, particularly those targeting flavivirus envelope proteins or modulating inflammatory pathways .

Properties

IUPAC Name |

2-[(4-chlorophenyl)carbamoylamino]-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O2S/c1-13-19(20(29)24-11-10-14-12-25-18-5-3-2-4-17(14)18)31-22(26-13)28-21(30)27-16-8-6-15(23)7-9-16/h2-9,12,25H,10-11H2,1H3,(H,24,29)(H2,26,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZLYVIDFMDFLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide, with the CAS number 942011-23-6, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 453.9 g/mol. The structure includes an indole moiety, a thiazole ring, and a chlorophenyl group, which are critical for its biological activity.

The compound's mechanism of action appears to involve the inhibition of specific enzymes and proteins that are crucial in cellular signaling pathways. It may act as an inhibitor of certain kinases or proteases, disrupting normal cellular functions and leading to therapeutic effects. Research indicates that compounds with similar structures often exhibit cytotoxic properties against various cancer cell lines by inducing apoptotic pathways .

Anticancer Properties

Numerous studies have investigated the anticancer potential of compounds structurally related to this compound. For instance, derivatives containing thiazole and indole groups have shown significant cytotoxic effects against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values for these compounds often fall within the range of 2.32 µg/mL to 10.10 µg/mL, indicating potent activity against these cancer types .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 2.32 | |

| Compound B | HepG2 | 3.21 | |

| N-(2-(1H-indol-3-yl)ethyl)-... | MCF-7 | 10.10 |

Other Biological Activities

Besides anticancer effects, preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial properties. These activities are hypothesized to arise from its ability to modulate immune responses and inhibit bacterial growth through interference with essential metabolic processes in pathogens .

Case Studies

Case Study 1: Antitumor Efficacy in Vivo

In vivo studies have demonstrated the effectiveness of related compounds in tumor-bearing mice models. For example, a derivative exhibited significant tumor reduction rates compared to control groups, highlighting the potential for clinical applications in oncology .

Case Study 2: Mechanistic Insights

A detailed investigation into the mechanism revealed that the compound could induce apoptosis in cancer cells through the activation of caspase pathways. This finding underscores its potential as a therapeutic agent targeting cancer cell survival mechanisms .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Preparation Methods

Hantzsch Thiazole Formation

The 4-methylthiazole-5-carboxylic acid precursor is synthesized via the classic Hantzsch thiazole synthesis. This method involves the cyclocondensation of α-halocarbonyl compounds with thiourea derivatives.

Procedure :

- Reactants : Ethyl 2-chloroacetoacetate (α-chloro-β-ketoester, 10 mmol) and thiourea (10 mmol) are combined in absolute ethanol.

- Conditions : Reflux at 80°C for 6–8 hours under nitrogen atmosphere.

- Mechanism : Thiourea’s sulfur nucleophile attacks the α-carbon of the chloroacetoacetate, followed by cyclodehydration to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.

- Isolation : The product is recrystallized from ethanol/water (yield: 72–85%).

Key Optimization :

- Solvent Choice : Ethanol maximizes solubility and minimizes byproduct formation.

- Stoichiometry : A 1:1 ratio of α-chloroacetoacetate to thiourea prevents oligomerization.

Functionalization of the Thiazole Core

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to the carboxylic acid to enable subsequent amidation.

Procedure :

Ureido Group Installation at Position 2

The 2-amino group on the thiazole is converted to the ureido functionality via reaction with 4-chlorophenyl isocyanate.

Procedure :

- Reactants : 2-Amino-4-methylthiazole-5-carboxylic acid (3 mmol) and 4-chlorophenyl isocyanate (3.3 mmol) in dry THF.

- Conditions : Stir at 25°C for 12 hours with triethylamine (0.5 mL) as a catalyst.

- Mechanism : Nucleophilic attack by the thiazole’s amine on the isocyanate’s electrophilic carbon forms the ureido linkage.

- Isolation : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) yields 2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid (yield: 68%).

Amidation with Indole-Containing Amine

Carboxylic Acid Activation

The carboxylic acid is activated as a mixed anhydride for amide coupling.

Procedure :

Coupling with 2-(1H-Indol-3-yl)ethylamine

The activated acid reacts with 2-(1H-indol-3-yl)ethylamine to form the final carboxamide.

Procedure :

- Reactants : Activated acid (2 mmol) and 2-(1H-indol-3-yl)ethylamine (2.2 mmol) in DCM.

- Conditions : Stir at 25°C for 6 hours.

- Isolation : Precipitation with ice-cold water, followed by filtration and recrystallization from methanol yields the title compound (yield: 74%).

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for thiazole formation. A mixture of α-chloroacetoacetate and thiourea in ethanol irradiated at 100°C for 20 minutes achieves 88% yield.

One-Pot Ureido Formation

Sequential Hantzsch reaction and ureido installation in a single pot using 4-chlorophenyl isocyanate as both a reactant and base scavenger improves efficiency (yield: 61%).

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 6.7 minutes.

Q & A

Q. What synthetic routes are commonly employed for synthesizing N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide?

The synthesis typically involves multi-step reactions:

- Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in acetic acid, as seen in structurally analogous thiazole-carboxamide syntheses .

- Urea Linkage : Reaction of isocyanate intermediates with amines (e.g., 4-chloroaniline derivatives) in aprotic solvents like DMF, with triethylamine as a catalyst .

- Indole Incorporation : Alkylation or amidation steps using indole-3-ethylamine derivatives under controlled pH (6–7) to preserve indole stability . Key solvents include ethanol, DMF, and acetic acid, with yields optimized by temperature control (70–100°C) .

Q. Which spectroscopic methods confirm the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., indole NH at δ 10–12 ppm, thiazole C=O at ~165 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- IR Spectroscopy : Detects urea C=O stretches (~1680 cm⁻¹) and carboxamide N–H bends (~3300 cm⁻¹) .

Q. What preliminary biological assays are recommended for evaluating its activity?

- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Enzyme Inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric substrates .

Advanced Questions

Q. How can reaction conditions be optimized to enhance thiazole ring formation efficiency?

- Catalyst Screening : Test bases (e.g., NaOAc, Et₃N) to accelerate cyclocondensation .

- Solvent Polarity : Compare polar aprotic (DMF) vs. protic (EtOH) solvents to balance reaction rate and byproduct formation .

- Temperature Gradients : Reflux (100°C) vs. microwave-assisted synthesis (120°C, 30 min) to reduce reaction time .

- Purity Monitoring : Use TLC/HPLC to track intermediate stability and adjust stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to thiourea) .

Q. How to address contradictions in reported biological activity data across studies?

- Purity Validation : Confirm compound purity (>95%) via HPLC to rule out impurities skewing results .

- Assay Standardization : Replicate studies under consistent conditions (e.g., cell passage number, serum-free media) .

- Structural Analog Comparison : Compare activity with analogs (e.g., replacing 4-chlorophenyl with 3-chlorophenyl) to isolate substituent effects .

Q. What computational strategies predict target interactions for this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., EGFR) or GPCRs, focusing on urea and indole interactions .

- MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS, analyzing hydrogen bonds with catalytic residues .

- SPR Analysis : Validate computational predictions experimentally by measuring binding kinetics (ka/kd) .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Substituent Variation :

| Position | Modification | Rationale |

|---|---|---|

| Urea (4-Cl-phenyl) | Replace with 4-F or 4-CF₃ | Test electron-withdrawing effects on binding . |

| Indole (C3) | Introduce methyl or methoxy groups | Assess steric/electronic impacts on cellular uptake . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.